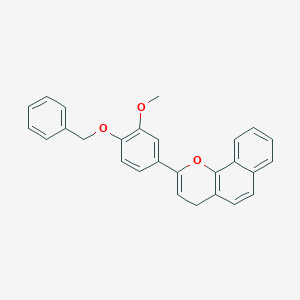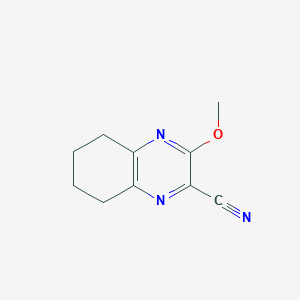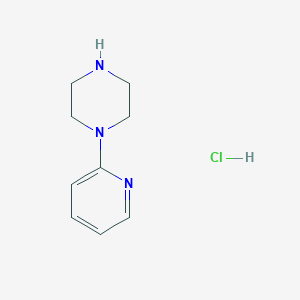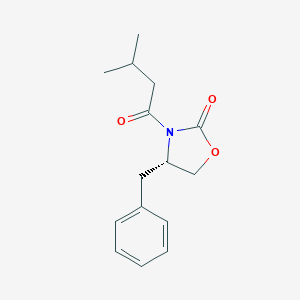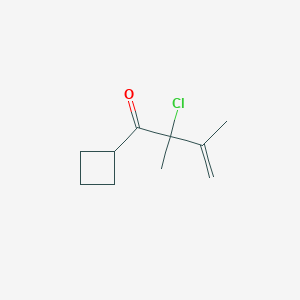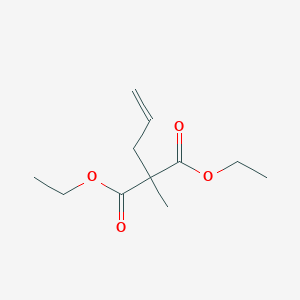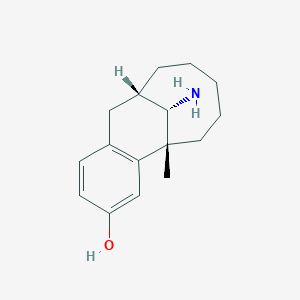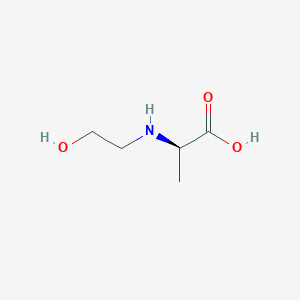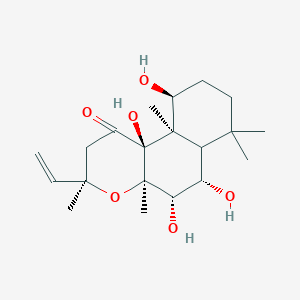
Deacetylforskolin
Vue d'ensemble
Description
Deacetylforskolin is a molecular compound with the formula C20H32O6 . It is a type of labdane-type diterpenoid .
Synthesis Analysis
The synthesis of Deacetylforskolin involves a series of reactions. The diterpenoids universal precursor GGPP is produced via the MEP or MVA pathways. The diterpeneoids synthase CfTPS2 and CfTPS3 convert it into the precursor 13R-MO, which undergoes six stereospecific oxidations to produce 7-deacetylforskolin via a series of cytochrome P450 monooxygenases (CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16) . The last step comprising acetylation of deacetylforskolin to forskolin was found to be catalyzed by the CfACT1-8 acetyltransferase .
Molecular Structure Analysis
The molecular structure of Deacetylforskolin is characterized by its molecular formula C20H32O6. It has an average mass of 368.465 Da and a monoisotopic mass of 368.219879 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Deacetylforskolin are complex and involve a series of enzymatic reactions. The conversion of 13R-manoyl oxide to 11-oxo-13R-manoyl oxide is catalyzed by the enzyme CYP76AH15 . The identity of 1,11-dihydroxy-13R-manoyl oxide (5d), 9-deoxydeacetylforskolin (10b) and 1,9-dideoxydeacetylforskolin (7h) was confirmed by NMR analysis .
Applications De Recherche Scientifique
- 7-Desacetylforskolin, like its parent compound forskolin, activates adenylate cyclase. This enzyme plays a crucial role in cellular signaling by converting ATP to cyclic AMP (cAMP). Increased cAMP levels can impact various physiological processes, including neurotransmitter release, hormone regulation, and immune responses .
- In rat adipocyte plasma membranes, 7-Desacetylforskolin effectively inhibits glucose transport. By interfering with glucose uptake, this compound may have implications for metabolic regulation and diabetes research .
- Researchers have explored 7-Desacetylforskolin’s impact on intracellular signaling pathways. Its ability to modulate cAMP levels suggests potential applications in drug discovery and understanding cellular responses .
- Although more research is needed, 7-Desacetylforskolin exhibits anti-inflammatory properties. It may influence cytokine production and immune cell activity, making it relevant for immunology studies .
- Some investigations suggest that 7-Desacetylforskolin could affect cardiovascular health. By influencing cAMP-mediated pathways, it might impact blood pressure, heart rate, and vascular function .
- While limited, studies have explored the neuroprotective potential of 7-Desacetylforskolin. Its effects on neuronal survival, synaptic plasticity, and neurotransmitter release warrant further investigation .
Adenylate Cyclase Activation
Glucose Transport Inhibition
Cellular Signaling Pathways
Anti-Inflammatory Effects
Cardiovascular Health
Neuroprotection and Neurological Disorders
Orientations Futures
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The construction of microbial cell factories to produce medicinal natural products via synthetic biological methods has effectively solved the current problems and is a research hotspot in this field .
Mécanisme D'action
Target of Action
7-Desacetylforskolin, also known as Deacetylforskolin, primarily targets adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP). This compound also interacts with glucose transporters in adipocyte membranes .
Mode of Action
7-Desacetylforskolin activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP levels then initiate a cascade of biochemical events that regulate various cellular functions. In contrast, 7-Desacetylforskolin inhibits glucose transport in adipocyte plasma membranes .
Biochemical Pathways
The activation of adenylate cyclase and the subsequent increase in cAMP levels trigger a series of reactions in the cAMP-dependent pathway. This pathway plays a crucial role in multiple cellular processes, including the regulation of glucose and lipid metabolism. On the other hand, the inhibition of glucose transport affects the glucose metabolism pathway, impacting the energy supply within the cells .
Pharmacokinetics
The compound’s ability to interact with adenylate cyclase and glucose transporters suggests that it can penetrate cell membranes .
Result of Action
The activation of adenylate cyclase by 7-Desacetylforskolin leads to increased cAMP levels, which can influence various cellular functions. The inhibition of glucose transport can affect the energy balance within cells, potentially leading to changes in cellular metabolism .
Propriétés
IUPAC Name |
(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14-,15-,17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDITXOBNLYZHH-KAACEJSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Desacetylforskolin | |
CAS RN |
64657-20-1 | |
| Record name | Deacetylforskolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Naphtho[2,1-b]pyran-1-one, 3-ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




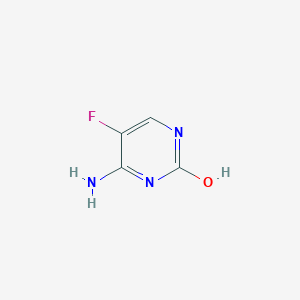
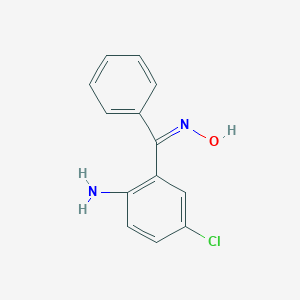
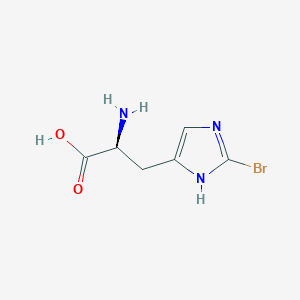
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
